

An In-depth Technical Guide to 2-Ethyl-2-phenylmalonamide (PEMA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenylmalonamide**

Cat. No.: **B079945**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-ethyl-2-phenylmalonamide**, a compound of significant interest in the fields of pharmacology and drug development. While searches for "**2-phenylmalonamide**" often lead to this molecule, the correct and scientifically recognized compound is **2-ethyl-2-phenylmalonamide**, commonly known by the acronym PEMA. It is a principal active metabolite of the anticonvulsant drug primidone.^{[1][2]} This guide will delve into its chemical identity, pharmacological significance, mechanism of action, physicochemical properties, and synthesis, offering a critical resource for professionals engaged in neurological drug research and development.

Part 1: Chemical Identity and Nomenclature

Correctly identifying and naming a compound is fundamental in scientific communication. This section clarifies the IUPAC name and common synonyms for PEMA.

IUPAC Name

The formal name for PEMA, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **2-ethyl-2-phenylpropanediamide**.^{[1][3]}

Synonyms and Identifiers

PEMA is known by a variety of names in scientific literature and commercial listings.

Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Identifier Type	Identifier	Source
Common Name	Phenylethylmalonamide	[1] [3]
Acronym	PEMA	[1] [3]
Systematic Name	2-Ethyl-2-phenylmalonamide	[3]
Other Synonyms	Phenylethylmalondiamide, Ethylphenylmalonamide, 2- Phenyl-2-ethylmalondiamide	[4]
CAS Number	7206-76-0	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	206.24 g/mol	[1]
InChI Key	JFZHPFOXAAIUMB- UHFFFAOYSA-N	[4]

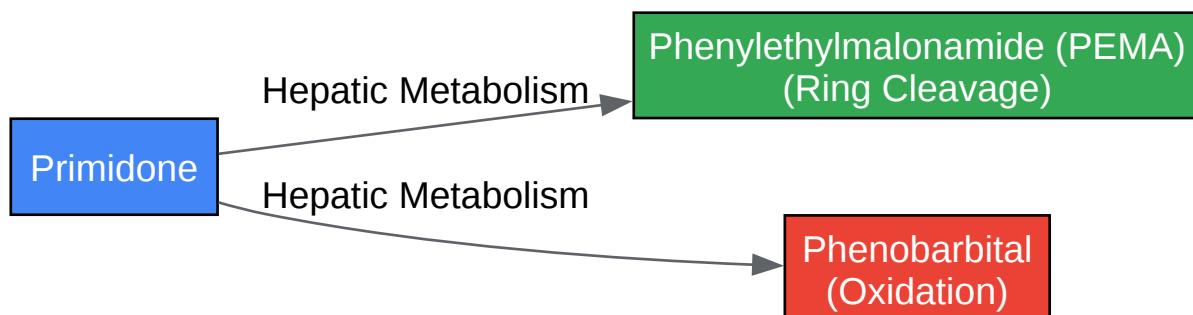
In the context of pharmaceutical quality control, PEMA is also recognized as Primidone EP Impurity A.[\[5\]](#)

Part 2: Pharmacological Significance and Mechanism of Action

PEMA's primary pharmacological relevance stems from its role as one of the two major active metabolites of the anticonvulsant drug primidone, the other being phenobarbital.[\[2\]](#)[\[6\]](#)

Metabolic Pathway of Primidone

Primidone undergoes hepatic metabolism, converting to both phenobarbital and PEMA.[\[7\]](#) This biotransformation is a critical aspect of primidone's overall therapeutic effect. The metabolic process involves two main routes: oxidation to phenobarbital and cleavage of the pyrimidine ring to form PEMA.[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Primidone to its active metabolites, PEMA and Phenobarbital.

Mechanism of Action

The anticonvulsant effects of primidone are a composite of the parent drug and its active metabolites.^[6] While phenobarbital's mechanism is well-established, PEMA also contributes to the overall therapeutic effect. Its mechanism is multifaceted, involving the modulation of both inhibitory and excitatory neurotransmitter systems.^{[4][6]}

- Enhancement of GABAergic Activity: Similar to barbiturates, PEMA is thought to enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx into neurons, causing hyperpolarization and reducing neuronal excitability.^[6]
- Modulation of Glutamatergic Neurotransmission: PEMA has been shown to be an inhibitor of glutamate dehydrogenase.^{[4][9]} By influencing glutamate pathways, it helps to decrease neuronal excitation.
- Interaction with Voltage-Gated Sodium Channels: PEMA is also believed to interact with voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.^[4] By modulating these channels, PEMA contributes to the stabilization of neuronal membranes.

While PEMA does possess intrinsic anticonvulsant activity, it is considered to be less potent than phenobarbital.^[10] However, some studies suggest a synergistic interaction between PEMA and phenobarbital, where PEMA may potentiate the anticonvulsant activity of phenobarbital.^[11]

Pharmacokinetics

Understanding the pharmacokinetic profile of PEMA is essential for optimizing primidone therapy and for researchers studying its independent effects.

Pharmacokinetic Parameter	Value	Source
Half-life (t _{1/2})	Approximately 16-30 hours	[8][11][12]
Time to Peak Plasma Concentration (T _{max})	0.5 to 4 hours after oral administration	[13]
Protein Binding	Negligible	[11][12]
Bioavailability	86.4% to 95.9% after oral administration	[13]

Part 3: Physicochemical Properties and Synthesis

A thorough understanding of PEMA's chemical and physical properties is vital for its handling, formulation, and analysis.

Physicochemical Data

Property	Value	Source
Appearance	White crystalline solid	[3][14]
Melting Point	120 °C (with decomposition)	[15]
Solubility	Practically insoluble in water	[4][7]
Stability	Stable under normal temperatures and pressures	[15]

Synthesis of 2-Ethyl-2-phenylmalonamide

The synthesis of PEMA is of interest for the preparation of analytical standards and for research into its independent pharmacological properties. A common synthetic route involves the ammonolysis of a malonic ester derivative.

Experimental Protocol: Ammonolysis of Diethyl 2-ethyl-2-phenylmalonate

- Reaction Setup: Diethyl 2-ethyl-2-phenylmalonate is reacted with aqueous ammonia. This reaction follows third-order kinetics.[4]
- Nucleophilic Attack: The reaction proceeds via a sequential nucleophilic attack by ammonia on the two ester groups of the diethyl 2-ethyl-2-phenylmalonate.
- Intermediate Formation: The first amidation step results in the formation of a monoamide intermediate.
- Final Product Formation: The monoamide intermediate then reacts with a second equivalent of ammonia to yield the final diamide product, **2-ethyl-2-phenylmalonamide**.[4]

A more modern, solvent-free approach involves heating diethyl 2-ethyl-2-phenylmalonate with solid ammonium chloride at high temperatures (e.g., 150°C), which can achieve high conversion rates.[4]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
2. brainkart.com [brainkart.com]
3. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Buy 2-Ethyl-2-phenylmalonamide | 7206-76-0 [smolecule.com]

- 5. [clearsynth.com](#) [clearsynth.com]
- 6. What is the mechanism of Primidone? [synapse.patsnap.com]
- 7. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2-Ethyl-2-phenylmalonamide | 7206-76-0 | FE23105 [biosynth.com]
- 10. [neurology.org](#) [neurology.org]
- 11. Phenylethylmalonamide (PEMA). An important metabolite of primidone. | Semantic Scholar [semanticscholar.org]
- 12. [benchchem.com](#) [benchchem.com]
- 13. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Ethyl-2-phenylmalonamide | 7206-76-0 [chemicalbook.com]
- 15. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-2-phenylmalonamide (PEMA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079945#2-phenylmalonamide-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com